molecular formula C17H15ClN4OS B2410724 6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 478258-95-6

6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2410724
CAS No.: 478258-95-6
M. Wt: 358.84
InChI Key: GGKFHDLXEDMNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol” is a complex organic molecule. It contains several functional groups, including a pyrrole ring, a thiophene ring, and a pyrazolopyrimidine ring . The molecule has a molecular weight of 359.86 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The InChI code for this compound is 1S/C17H16ClN4OS/c1-9-4-5-10(2)21(9)13-6-7-24-16(13)12-8-14-19-11(3)15(18)17(23)22(14)20-12/h4-8,23-24H,1-3H3 .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Molecular Structure and Interactions

  • The molecular structure and interactions of compounds related to 6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol have been examined using X-ray diffractometry and theoretical studies. These studies include insights into intramolecular interactions and intermolecular interactions, such as N⋯Cl and π–π interactions, which are crucial for understanding the compound's behavior (Frizzo et al., 2009).

Reactivity and Synthesis

  • Research on the reactivity of related compounds has led to the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones and other derivatives. Such studies are fundamental for developing new compounds with potential applications in various fields (Bruni et al., 1994).
  • The synthesis of 5-aryl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrazolo[1,5-c]-pyrimidines has been achieved, providing valuable information for the development of novel compounds with similar structures (Zheng & Atta, 2011).

Biological Evaluation and Activities

  • Certain pyrazolo[1,5-a]pyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. This indicates the relevance of these compounds in medicinal chemistry and drug development (Rahmouni et al., 2016).
  • The crystal structure and biological activity of related pyrazolo[1,5-a]pyrimidines have been studied, showing moderate anticancer activity. These findings highlight the potential therapeutic applications of these compounds (Jiu-fu et al., 2015).
  • Antifungal abilities of certain pyrazolo[1,5-a]pyrimidines derivatives have been explored, suggesting their use in developing new antifungal agents (Zhang et al., 2016).

Synthesis and Chemical Properties

  • The synthesis of various pyrazolo[1,5-a]pyrimidines derivatives and their chemical properties have been extensively studied, providing a foundation for further exploration in synthetic chemistry (Badawey, 1996).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety precautions include avoiding inhalation, contact with skin and eyes, and ingestion .

Properties

IUPAC Name

6-chloro-2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-9-4-5-10(2)21(9)17-12(6-7-24-17)13-8-14-19-11(3)15(18)16(23)22(14)20-13/h4-8,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHLBJXNUBMAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CS2)C3=CC4=NC(=C(C(=O)N4N3)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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